2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes
Mechanism of Action
Target of Action
It’s known that this compound is synthesized using a multicomponent reaction under mild conditions
Mode of Action
It’s synthesized using a multicomponent reaction under mild conditions in water The compound’s interaction with its targets and any resulting changes are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that this compound is synthesized using a multicomponent reaction . The downstream effects of this reaction and how it affects various biochemical pathways require further investigation.
Result of Action
It’s known that this compound is synthesized using a multicomponent reaction . The effects of this reaction at the molecular and cellular level require further investigation.
Action Environment
It’s known that this compound is synthesized using a multicomponent reaction under mild conditions in water This suggests that the reaction environment could influence the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of a phenolic component, an aldehyde, and malononitrile in the presence of a catalyst. For instance, a green synthesis approach utilizes 1,5,7-triazabicyclo-[4,4,0]-dec-1-ene functionalized mesoporous silica nanoparticles as a catalyst in aqueous media at room temperature . This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Known for its antibacterial and corrosion inhibition properties.
2-amino-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Exhibits similar structural features and biological activities.
Uniqueness
2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-14(9-7-13)20-17-10-15-4-2-3-5-16(15)11-19(17)24-21(23)18(20)12-22/h2-11,20H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEFLMLNIZMKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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